molecular formula C10H10BrNO2 B6614621 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one CAS No. 1311265-15-2

6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one

Cat. No.: B6614621
CAS No.: 1311265-15-2
M. Wt: 256.10 g/mol
InChI Key: FDMSGEJHVUTEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one is a heterocyclic compound that features a pyrano-pyridine fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of brominated precursors and cyclization reactions to form the fused ring system. For example, the reaction of 2,2-dimethyl-3-bromo-2H-pyran-4-one with a suitable pyridine derivative under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one is unique due to its specific brominated pyrano-pyridine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-2,2-dimethyl-3H-pyrano[2,3-c]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(2)4-7(13)6-3-9(11)12-5-8(6)14-10/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMSGEJHVUTEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC(=NC=C2O1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.